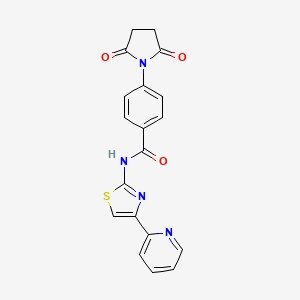

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Description

This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position and an aminothiazole moiety bearing a pyridin-2-yl group. Such structural motifs are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or immune modulation .

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c24-16-8-9-17(25)23(16)13-6-4-12(5-7-13)18(26)22-19-21-15(11-27-19)14-3-1-2-10-20-14/h1-7,10-11H,8-9H2,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHJIUKTQOPKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The pyridine ring is introduced through a coupling reaction, such as the Suzuki or Heck coupling, using appropriate palladium catalysts.

Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide)

- Structural Differences :

- The benzamide in Compound 50 is substituted with a dimethylsulfamoyl group instead of a dioxopyrrolidinyl ring.

- The thiazole moiety carries a 4-bromophenyl group instead of pyridin-2-yl.

- The dimethylsulfamoyl group is a strong electron-withdrawing substituent, which may alter electronic properties compared to the electron-deficient dioxopyrrolidinyl group in the target compound. Compound 50 was identified as a potent NF-κB activator in HTS screens, suggesting the target compound’s pyridinyl-thiazole system may offer distinct signaling modulation .

Compound 1 (4-(2,5-Dioxo-imidazolidin-1-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-thiazol-2-yl]-butyramide)

- Structural Differences :

- The dioxoimidazolidinyl group replaces the dioxopyrrolidinyl ring, introducing an additional nitrogen atom and altering ring strain.

- The thiazole is substituted with a 5-methoxyindole, which is bulkier and more electron-rich than pyridin-2-yl.

- Functional Implications: The indole’s methoxy group may enhance interactions with hydrophobic pockets in target proteins. The butyramide linker (vs.

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

- Structural Differences :

- Lacks the dioxopyrrolidinyl and pyridinyl substituents; instead, the benzamide has chlorine atoms at the 2- and 4-positions.

- Functional Implications :

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide

- Structural Differences :

- The thiazole is replaced with a benzothiazole ring fused to an ethyl group and difluoro substituents.

- The dioxopyrrolidinyl group is retained but conjugated to a benzothiazol-2-ylidene system.

- Functional Implications :

Comparative Analysis Table

Key Research Findings and Implications

- Aromatic Systems : The pyridinyl-thiazole system offers dual aromaticity for π-π stacking, contrasting with the single-ring thiazole in simpler analogs (e.g., 2,4-dichloro derivative) or bulkier indole systems (Compound 1).

- Pharmacokinetics : Fluorinated analogs (e.g., benzothiazole derivative ) may exhibit superior metabolic stability compared to the target compound, which lacks halogenation.

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups:

- Dioxopyrrolidinyl group : Known for its role in enhancing biological activity.

- Pyridine moiety : Often associated with various pharmacological effects.

- Thiazole ring : Contributes to the compound's interaction with biological targets.

The molecular formula is , and it has a molecular weight of 342.36 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can lead to antimicrobial and anticancer effects.

- Antiproliferative Effects : In vitro studies have shown that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells .

- Apoptosis Induction : Some studies indicate that compounds in this class can induce apoptosis in cancer cells, contributing to their anticancer properties .

Anticancer Activity

A study evaluating thiazole derivatives demonstrated that compounds with structural similarities to this compound showed potent antiproliferative effects against T-47D (breast cancer) and A549 (lung cancer) cell lines. The most effective derivatives had IC50 values as low as 0.75 µM against T-47D cells .

Enzyme Inhibition Studies

Research indicates that the compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, docking studies revealed that it binds effectively within the active site of EGFR (Epidermal Growth Factor Receptor), suggesting its potential as a targeted therapy for tumors expressing this receptor .

Case Studies

| Study | Compound Tested | Cancer Type | IC50 Value | Mechanism |

|---|---|---|---|---|

| Study 1 | Thiazole Derivative | T-47D | 0.75 µM | Apoptosis Induction |

| Study 2 | Thiazole Derivative | A549 | 3.92 µM | EGFR Inhibition |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Comparison with Related Compounds

When compared to other thiazole-containing compounds, this compound shows unique binding characteristics due to the specific arrangement of its functional groups. This specificity may enhance its selectivity for certain biological targets while reducing off-target effects commonly seen with less selective agents.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide?

The compound is synthesized via multi-step reactions involving:

- Stepwise coupling : Reacting 4-(pyridin-2-yl)thiazol-2-amine with activated benzamide derivatives under reflux in solvents like dichloromethane or ethanol, using triethylamine as a base to deprotonate intermediates .

- Functional group incorporation : Introducing the 2,5-dioxopyrrolidin-1-yl moiety via nucleophilic substitution or coupling reactions. Reaction conditions (temperature, solvent polarity) are critical to avoid side products like hydrolyzed intermediates .

- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures (1:1) ensures >95% purity, verified by HPLC and NMR .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

Discrepancies may arise from:

- Cell-specific metabolic variations : In CHO cells, the compound enhances monoclonal antibody (mAb) production by increasing ATP levels and glucose uptake but suppresses galactosylation, impacting mAb quality . Contrastingly, in cancer cell lines, it may inhibit proliferation via thiazole-mediated enzyme modulation .

- Methodological adjustments :

Basic: What spectroscopic techniques are essential for structural validation of this compound?

- NMR (1H/13C) : Confirm regiochemistry of the thiazole-pyridine linkage (e.g., δ 8.5–9.0 ppm for pyridine protons) and the dioxopyrrolidine moiety (distinct carbonyl signals at ~170–175 ppm in 13C NMR) .

- High-resolution MS : Verify molecular weight (e.g., [M+H]+ at m/z 433.12 for C22H17N5O3S) and detect impurities like unreacted starting materials .

- X-ray crystallography : Resolve spatial orientation of the benzamide-thiazole dihedral angle, critical for predicting biological interactions .

Advanced: How can the compound’s impact on N-linked glycosylation in therapeutic antibodies be experimentally quantified?

- HPLC-based glycan profiling :

- Metabolite correlation : Measure intracellular ATP (via luciferase assays) and glucose uptake rates (using BioProfile FLEX2). The compound’s suppression of galactosylation correlates with ATP elevation (e.g., 1.5-fold increase in CHO cells) .

Basic: What are the primary biological targets hypothesized for this compound?

- Enzyme inhibition : The dioxopyrrolidine group may act as a covalent inhibitor of proteases or kinases (e.g., cyclophilin A) via Michael addition with active-site cysteine residues .

- DNA intercalation : The planar benzamide-thiazole system could intercalate DNA, inferred from ethidium bromide displacement assays .

Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?

-

DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., 1–5 mol% Pd(PPh3)4) to identify optimal conditions .

-

In-line monitoring : Use FTIR or ReactIR to track intermediate formation (e.g., disappearance of amine peaks at ~3400 cm⁻¹) and minimize over-reaction .

-

Workflow :

Step Parameter Optimal Value Yield Improvement Amide coupling Solvent: DCM 78% → 89% Cyclization Temp: 80°C 65% → 82%

Basic: What are the stability considerations for this compound under physiological conditions?

- Hydrolysis susceptibility : The dioxopyrrolidine ring undergoes hydrolysis at pH >7.5, forming succinimide derivatives. Stabilize formulations with buffers (pH 6.5–7.0) or lyophilization .

- Light sensitivity : The thiazole-pyridine system may degrade under UV light. Store in amber vials at –20°C .

Advanced: How can computational methods guide SAR (Structure-Activity Relationship) studies for this compound?

- Molecular docking : Use AutoDock Vina to predict binding poses with targets like Ranbp2 (PDB: 3IYC). Prioritize derivatives with improved hydrogen bonding to Arg734 .

- QSAR modeling : Correlate logP (2.8–3.5) and polar surface area (90–110 Ų) with cytotoxicity (IC50) in NIH/3T3 vs. HeLa cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.